2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine
Overview
Description
2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a chloromethyl group at the second position and a pyrrolidinyl group at the fourth position of the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones.
Chloromethylation: The chloromethyl group is introduced using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a strong acid like hydrochloric acid.
Pyrrolidinylation: The pyrrolidinyl group is introduced through nucleophilic substitution reactions. Pyrrolidine can be reacted with the chloromethylated pyrimidine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine aldehydes or carboxylic acids.
Reduction: Pyrimidine alcohols.
Scientific Research Applications
2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyrimidine: Lacks the pyrrolidinyl group, making it less versatile in certain synthetic applications.
4-(Pyrrolidin-1-yl)pyrimidine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
2-(Bromomethyl)-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a bromomethyl group, which may exhibit different reactivity and selectivity.
Uniqueness
2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the chloromethyl and pyrrolidinyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-(chloromethyl)-4-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHHSQPVWCZMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558747 | |
Record name | 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748733-00-8 | |
Record name | 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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